2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate
Overview
Description
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is an organic compound with the molecular formula C9H19F3O4SSi . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3
. The Canonical SMILES is CC(C)(C)Si(C)OCCOS(=O)(=O)C(F)(F)F
. The compound contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 sulfonate . Physical and Chemical Properties Analysis
The molecular weight of this compound is 308.39 g/mol . It has a density of 1.172 , and a boiling point of 253℃ . The compound has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 6 rotatable bond count .Scientific Research Applications
Catalytic Applications
- Silica-Embedded Triflate Catalysts : 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate has been used as a silica sol-gel immobilized triflate compound, showing good yields in the acylation of 2-methoxynaphthalene with acetic anhydride. This highlights its effectiveness as a heterogeneous catalyst for acylation reactions (Pârvulescu, Gagea, Pârvulescu, Vos, & Jacobs, 2006).
Polymer Synthesis
- Anionic Polymerization of Methacrylates : The compound was used in the anionic polymerization of oligo(ethylene glycol) methacrylates, contributing to the synthesis of water-soluble polymethacrylates with controlled molecular weights and narrow distributions (Ishizone, Han, Okuyama, & Nakahama, 2003).
Organic Synthesis
- Protecting Group for Substituted Salicylic Acids : This compound has been employed as a protecting group for substituted salicylic acids, demonstrating effectiveness in moderate to excellent yields across various electron-donating and withdrawing groups (Pongdee, Bell, Prestwood, & Pongdee, 2020).
Chemical Analysis and Separation
- Analysis of Oxyanions : It has been utilized in the preparation of tert.-butyldimethylsilyl derivatives of various oxyanions for gas chromatographic analysis. This application demonstrates its utility in chemical separation and analysis techniques (Mawhinney, 1983).
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate .
Mode of Action
This compound is used to introduce a bulky tert-butyl dimethylsilyl group onto a cis-bis(alkenyl)oxirane, facilitating a room temperature Cope rearrangement . It can also promote a rapid and efficient chalcogenide-Morita-Baylis-Hillman reaction when used with a thiolane .
Biochemical Pathways
It plays a role in the cope rearrangement and morita-baylis-hillman reaction, both of which are important in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use in organic synthesis. For example, in the Cope rearrangement, it helps generate a 2-CF3-4,5-dihydrooxepin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, it facilitates the Cope rearrangement at room temperature . Its stability is acid-sensitive , and it reacts slowly with moisture/water .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWFQBUGWHIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576730 | |
Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164162-36-1 | |
Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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